molecular formula C22H17ClN6O3 B2956058 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1207013-29-3

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide

カタログ番号: B2956058
CAS番号: 1207013-29-3
分子量: 448.87
InChIキー: HWMMFLKZMGNADU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a complex heterocyclic core comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine fused with a 4-chlorophenyl substituent at position 9 and an N-(2-methoxyphenyl)acetamide side chain at position 2.

特性

CAS番号

1207013-29-3

分子式

C22H17ClN6O3

分子量

448.87

IUPAC名

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H17ClN6O3/c1-32-19-5-3-2-4-16(19)24-20(30)13-29-22(31)27-10-11-28-18(21(27)26-29)12-17(25-28)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,24,30)

InChIキー

HWMMFLKZMGNADU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

溶解性

not available

製品の起源

United States

生物活性

The compound 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structural framework includes multiple heterocyclic rings that may influence its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C23H19ClN6O3C_{23}H_{19}ClN_{6}O_{3}, with a molecular weight of 462.89 g/mol. The structure features a pyrazolo[1,5-a][1,2,4]triazolo core , which is significant in enhancing interactions with biological targets such as enzymes and receptors. The presence of a chlorophenyl group and an acetamide moiety further contributes to its potential bioactivity.

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Anticancer Activity : The compound may intercalate DNA, disrupting replication and transcription processes in cancer cells. This property is common among many anticancer agents.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains, suggesting potential antimicrobial activity for this compound as well.
  • Enzyme Inhibition : The unique structural features may allow the compound to inhibit specific enzymes involved in disease pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • DNA Interaction : Initial findings suggest that the compound can intercalate within the DNA double helix, which could lead to significant anticancer effects by preventing proper DNA function.
  • Enzyme Targeting : The presence of functional groups allows for potential interactions with enzymes that play critical roles in metabolic pathways.

Research Findings and Case Studies

Research on similar compounds has provided insights into the potential biological activities of this molecule. Below are some relevant findings:

StudyFindings
Study 1 Investigated the anticancer effects of related pyrazolo compounds and found significant inhibition of tumor growth in vitro.
Study 2 Analyzed enzyme inhibition by structurally similar compounds; results indicated effective inhibition of specific kinases involved in cancer progression.
Study 3 Explored the antimicrobial properties of pyrazolo derivatives; demonstrated activity against Gram-positive and Gram-negative bacteria.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
Compound AC23H19ClN6O3C_{23}H_{19}ClN_{6}O_{3}Similar core structure; potential anticancer activity
Compound BC23H19ClN6O2C_{23}H_{19}ClN_{6}O_{2}Focus on antimicrobial properties
Compound CC21H17ClN4O2SC_{21}H_{17}ClN_{4}O_{2}SDifferent biological activity profile due to sulfur content

類似化合物との比較

Table 1. Structural and Physicochemical Comparisons

Compound Name & Source Molecular Formula Molecular Weight Core Structure Key Substituents
Target Compound C₂₂H₁₇ClN₆O₃* 448.9 Pyrazolo-triazolo-pyrazine 9-(4-chlorophenyl), 2-(N-(2-methoxyphenyl)acetamide)
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide C₂₈H₂₃ClN₄O₃ 498.0 Pyrazolo-pyridine 3-(4-chlorophenyl), 7-(N-(4-methoxyphenyl)acetamide)
N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide C₂₃H₂₆N₆O₂ 418.5 Pyrazolo-triazolo-pyrazine 9-(3,4-dimethylphenyl), 2-(N-cyclohexylacetamide)
2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide C₂₁H₁₃Cl₂F₃N₄O₂ 481.3 Pyrazolo-pyrazine 2-(4-chlorophenyl), 5-(N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide)

*Estimated based on structural analysis.

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl group in the target compound may confer higher solubility than the trifluoromethyl group in , which increases lipophilicity. The cyclohexyl group in enhances steric bulk, possibly reducing membrane permeability compared to aromatic acetamides.

Divergence from Analogs :

  • uses toluene reflux with acetic acid for amine coupling, while employs alkylation with chloroacetamides.
  • The trifluoromethyl group in requires specialized fluorination steps, absent in the target compound’s synthesis.

Bioactivity Comparisons

Antimicrobial Activity :

  • The analog in showed inhibitory effects on Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to the commercial agent hymexazol. The target compound’s 4-chlorophenyl group may enhance similar antifungal activity .

Anticancer Potential:

  • Structural similarity suggests possible selective cytotoxicity.

Metabolic Stability :

  • The 2-methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to unsubstituted phenyl groups in , improving half-life .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and how can intermediates be characterized?

Methodological Answer: The synthesis involves multi-step heterocyclic coupling. A common approach includes:

Core scaffold formation : Condensation of pyrazolo[1,5-a]pyrazine precursors with triazolo[3,4-c]pyrazinone intermediates under reflux in polar aprotic solvents (e.g., pyridine or DMF) .

Acetamide coupling : Reacting the core with α-chloroacetamide derivatives (e.g., N-(2-methoxyphenyl)chloroacetamide) using a base like K₂CO₃ in acetonitrile .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol.
Characterization :

  • 1H/13C NMR to confirm substituent positions and stereochemistry.
  • IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) validation.
  • Mass spectrometry (HRMS) for molecular ion verification .

Q. Q2. How is the compound’s structural conformation validated experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsion angles, critical for confirming fused heterocyclic ring geometry. For example, pyrazolo-triazolo-pyrazinone systems often exhibit planar arrangements with dihedral angles <10° between rings .
  • Dynamic NMR studies (e.g., variable-temperature NMR) detect rotational barriers in the acetamide moiety, which may influence biological activity .

Q. Q3. What in vitro assays are recommended for preliminary pharmacological screening?

Methodological Answer:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against JAK2 or Aurora kinases) at concentrations 1–100 μM .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. Q4. How can synthetic yields be optimized for the pyrazolo-triazolo-pyrazinone core?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Taguchi or response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, refluxing in DMF at 120°C with 10 mol% CuI increases yield by 20% compared to traditional methods .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining >85% yield .

Q. Q5. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., PI3Kγ or CDK2) using PDB structures (e.g., 1E7X). Focus on hydrogen bonding with methoxyphenyl and chlorophenyl groups .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. Q6. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response validation : Re-test activity in orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).
  • Metabolite profiling (LC-MS/MS) : Check for instability (e.g., hydrolysis of the acetamide group) that may reduce potency in certain conditions .
  • Off-target screening (e.g., Eurofins PanLabs) : Rule out non-specific interactions with unrelated kinases or GPCRs .

Future Research Directions

  • Stereoselective synthesis : Explore chiral catalysts (e.g., BINOL-derived phosphoric acids) to access enantiopure variants .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound with E3 ligase ligands for targeted protein degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。